molecular formula C6H4IN3 B175173 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 175791-53-4

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B175173
M. Wt: 245.02 g/mol
InChI Key: IZYCEYOIUVOAQW-UHFFFAOYSA-N
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Description

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound with the empirical formula C6H4IN3. It has a molecular weight of 245.02 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines, including 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, has been achieved through various methods. These methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .


Molecular Structure Analysis

The molecular structure of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is represented by the SMILES string Ic1c[nH]c2ncncc12 . The InChI key for this compound is IZYCEYOIUVOAQW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a solid substance . The compound’s molar refractivity is 63.2±0.5 cm^3 . Its polar surface area is 57 Å^2, and its polarizability is 25.0±0.5 10^-24 cm^3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been utilized in the synthesis of various chemical compounds. For instance, its palladium-catalyzed cross-coupling reaction with terminal alkynes leads to the formation of 4-alkynylpyrrolopyrimidines, which are valuable intermediates in organic synthesis (Tumkevičius & Masevičius, 2008). Additionally, it has been used in the total synthesis of naturally occurring marine nucleosides, highlighting its significance in the synthesis of complex natural products (Jian-hua Sun et al., 2012).

Antitumor Applications

  • There's significant research into the antitumor properties of pyrrolopyrimidine derivatives. A study demonstrated the cytotoxic effects of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on K562 leukemia cells, suggesting potential therapeutic applications for leukemia (Farshchi et al., 2022). Other studies have synthesized and evaluated various pyrrolopyrimidine derivatives for their antitumor activities, reinforcing the potential of this class of compounds in cancer treatment (A. Gangjee et al., 2007); (A. Mieczkowski et al., 2015).

Antiviral Applications

  • Pyrrolopyrimidine derivatives, including those related to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine, have also been studied for their antiviral properties. For example, certain derivatives have demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1) at noncytotoxic concentrations, suggesting their potential as antiviral agents (J. Pudlo et al., 1988).

DNA Interaction Studies

  • Studies have also focused on the interaction of pyrrolopyrimidine derivatives with DNA. For example, substituted pyrrolopyrimidine nucleosides have been synthesized and shown to selectively bind CG inversions in DNA triple helices, indicating their potential in genetic research and therapy (Rohan T. Ranasinghe et al., 2005).

Safety And Hazards

The safety information available indicates that 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is classified as Acute Tox. 4 Oral . The compound has a hazard statement of H302 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYCEYOIUVOAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442501
Record name 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

175791-53-4
Record name 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 250 mL round-bottomed flask, 7H-pyrrolo[2,3-d]pyrimidine (4.34 g, 36.4 mmol, Eq: 1.00) and N-iodosuccinimide (8.61 g, 38.3 mmol, Eq: 1.05) were combined with acetonitrile (60 ml) to give a light brown suspension. The reaction mixture was stirred for 3 h. The reaction mixture was poured into 100 mL H2O and extracted with EtOAc (3×50 mL). The organic layers were dried over MgSO4 and concentrated in vacuo. The crude material was triturated with diethyl ether (2×25 mL) to give 5-iodo-7H-pyrrolo[2,3-d]pyrimidine (7.58 g, 85%) as orange solid.
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 7H-pyrrolo[2,3-d]pyrimidine (Preparation 202, 28.0 g, 235 mmol) and N-iodosuccinimide (55.4 g, 246 mmol) in acetonitrile (470 mL) was stirred at room temperature for 16 hours. The solids were filtered, rinsed with acetonitrile (150 mL) and dried in vacuo. The solid was dissolved in 1.5 L of 1N aqueous sodium hydroxide solution and to it was added 2N aqueous hydrogen chloride solution until ˜pH 9. The resulting precipitate was filtered, rinsed with water (300 mL), and dried in vacuo for 16 hours at 70° C., ˜10 mbar, to afford the title compound in 81% yield, 46.84 g.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
55.4 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Citations

For This Compound
78
Citations
H Tan, Y Liu, C Gong, J Zhang, J Huang… - European Journal of …, 2021 - Elsevier
Focal adhesion kinase (FAK) is a ubiquitous intracellular non-receptor tyrosine kinase, which is involved in multiple cellular functions, including cell adhesion, migration, invasion, …
Number of citations: 8 www.sciencedirect.com
F Seela, X Peng - Current Protocols in Nucleic Acid Chemistry, 2005 - Wiley Online Library
7‐Substituted 7‐deazapurine (pyrrolo[2,3‐d]pyrimidine) 2′‐deoxyribonucleosides are synthesized by stereoselective nucleobase anion glycosylation. The introduction of a halogen at …
C Zhang, H Pei, J He, J Zhu, W Li, T Niu… - European Journal of …, 2019 - Elsevier
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors, and evaluated their kinase selectivity, anti-proliferation against the B-cell …
Number of citations: 22 www.sciencedirect.com
F Seela, X Peng - Current Protocols in Nucleic Acid Chemistry, 2005 - Wiley Online Library
Phosphoramidites are first synthesized from suitably protected 7‐deazapurine 2′‐deoxyribonuclosides that have halogen or alkynyl subsituents at the 7 position. Oligonucleotides …
F Wu, H Li, Q An, Y Sun, J Yu, W Cao, P Sun… - European Journal of …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1) is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling. Recent studies have …
Number of citations: 4 www.sciencedirect.com
F Seela, X Peng - Collection of Czechoslovak Chemical …, 2006 - cccc.uochb.cas.cz
The synthesis and properties of 7-deazapurine β-L-nucleosides are described. The stereoselective glycosylation of the anions of 2-amino-6-chloro-7-deazapurines 9a, 9b or 6-chloro-7-…
Number of citations: 10 cccc.uochb.cas.cz
Z Chen, L Wang, H Ishii, T Yamasaki, T Shao, Y Shao… - 2019 - Soc Nuclear Med
1609 Objectives: Parkinson’s disease (PD) is a debilitating neurodegenerative disorder with unclear underlying mechanism and targets for therapy. Extensive studies have …
Number of citations: 1 jnm.snmjournals.org
F Wu, H Li, Q An, Y Sun, W Cao, P Sun… - Available at SSRN … - papers.ssrn.com
Hematopoietic progenitor kinase 1 (HPK1) is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling. Recent studies have …
Number of citations: 0 papers.ssrn.com
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
Inhibitors of leucine-rich repeat kinase 2 (LRRK2) and mutants, such as G2019S, have potential utility in Parkinson’s disease treatment. Fragment hit-derived pyrrolo[2,3-d]pyrimidines …
Number of citations: 19 pubs.acs.org
F Seela, M Zulauf, H Reuter, G Kastner - … Crystallographica Section C …, 1999 - scripts.iucr.org
The structure of 4-amino-7-(2-deoxy-aD-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo [2, 3-d] pyrimidine, CllHI3IN403, has been determined. The N-glycosidic bond torsion angle X is in …
Number of citations: 4 scripts.iucr.org

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